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Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of

chemical research and drug development. This guide provides a comprehensive, in-depth

walkthrough of the structure elucidation process for 6-Hydroxy-5-methoxynicotinic acid
(C₇H₇NO₄). As a substituted nicotinic acid derivative, this molecule presents an interesting case

study involving heteroaromaticity, multiple functional groups, and the potential for tautomerism.

This document moves beyond a simple listing of techniques, focusing on the strategic

integration of data from Mass Spectrometry (MS), Infrared (IR), UV-Visible (UV-Vis), and

advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable

structural proof. The causality behind experimental choices is explained, and detailed, field-

proven protocols are provided to ensure scientific integrity and reproducibility.

Introduction and Postulated Structure
6-Hydroxy-5-methoxynicotinic acid is a pyridine derivative. The nicotinic acid (pyridine-3-

carboxylic acid) core is fundamental in biochemistry as a precursor to NAD/NADP and is a

common scaffold in medicinal chemistry. The addition of hydroxyl and methoxy substituents

modifies the electronic properties and potential biological activity of the parent molecule.

Accurate structural verification is the first critical step in understanding its chemical behavior

and potential applications.
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Based on its name, the postulated structure contains a pyridine ring substituted at position 3

with a carboxylic acid, position 5 with a methoxy group, and position 6 with a hydroxyl group.

Initial Analysis:

Molecular Formula: C₇H₇NO₄

Monoisotopic Mass: 169.0375 g/mol

Key Functional Groups: Carboxylic acid (-COOH), phenol-like hydroxyl (-OH), aryl ether (-

OCH₃), pyridine ring.

A crucial consideration for this molecule is the potential for keto-enol tautomerism. The 6-

hydroxypyridine moiety is tautomeric with 6-pyridone (specifically, 6-oxo-1,6-dihydropyridine-3-

carboxylic acid). Spectroscopic evidence, particularly from IR and NMR, will be essential to

determine the predominant form in the analyzed state. The IUPAC name for the parent

compound, 6-hydroxynicotinic acid, is often cited as 6-oxo-1H-pyridine-3-carboxylic acid,

suggesting the pyridone form is highly favored[1]. Our investigation will therefore aim to confirm

this.

The Strategic Analytical Workflow
A multi-faceted analytical strategy is required to solve a chemical structure puzzle. Each

technique provides a unique piece of information, and their combination creates a self-

validating system. Our approach is hierarchical, starting with broad molecular properties and

progressively moving to fine atomic-level connectivity.
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Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular
Boundaries
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Expertise & Causality: The first step is always to confirm the molecular mass and elemental

composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization

(ESI), is the gold standard. It provides a mass measurement with enough accuracy (typically <

5 ppm) to definitively establish the molecular formula, distinguishing it from other possibilities

with the same nominal mass.

Expected Data & Interpretation: For C₇H₇NO₄, the expected exact mass of the protonated

molecule [M+H]⁺ is 170.0448. Observing a high-resolution mass signal at or very near this

value provides strong confidence in the elemental formula.

Predicted Ion Formula Calculated m/z Analysis Purpose

[M+H]⁺ [C₇H₈NO₄]⁺ 170.0448

Confirms parent mass

and molecular

formula.

[M-H₂O+H]⁺ [C₇H₆NO₃]⁺ 152.0342

Loss of water from the

carboxylic acid or

hydroxyl group.

[M-COOH+H]⁺ [C₆H₇NO₂]⁺ 125.0499

Decarboxylation, a

common

fragmentation for

carboxylic acids.

The fragmentation pattern provides clues about the structure's stability and the nature of its

functional groups. The loss of moieties like water and the carboxyl group are characteristic and

support the postulated functional groups[2][3].

Vibrational & Electronic Spectroscopy: Probing
Functional Groups and Conjugation
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, non-destructive technique perfect for identifying key

functional groups by their characteristic vibrational frequencies. For this molecule, FTIR is

particularly crucial for investigating the hydroxy-vs-pyridone tautomerism. A true 6-
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hydroxypyridine would show a sharp O-H stretch. The pyridone tautomer, however, will exhibit

an N-H stretch and a prominent C=O (amide) stretch.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Vibration Type
Functional Group

Assignment
Structural Implication

3300-2500 (very

broad)
O-H stretch Carboxylic Acid O-H

Confirms -COOH

group, likely H-bonded

dimer.

~3100-2900 N-H stretch Amide/Lactam N-H
Strong evidence for

the pyridone tautomer.

~2950, ~2850 C-H stretch
Methoxy & Aromatic

C-H

Confirms presence of

sp³ and sp² C-H

bonds.

~1700-1680 C=O stretch Carboxylic Acid C=O
Confirms -COOH

group.

~1650-1630 C=O stretch
Amide I band

(Lactam)

Strong evidence for

the pyridone tautomer.

~1600, ~1470 C=C/C=N stretch Aromatic Ring
Confirms the pyridine-

like core.

~1250, ~1050 C-O stretch
Aryl Ether &

Carboxylic Acid

Consistent with

methoxy and COOH

groups.

The presence of both a carboxylic C=O and a lower-frequency amide C=O, alongside a broad

N-H stretch, would provide compelling evidence that the molecule exists predominantly in its

pyridone form.

UV-Visible Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic

transitions within the molecule, specifically its conjugated π-system[4]. The substituted pyridine
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ring acts as a chromophore. The position of the maximum absorbance (λmax) is sensitive to

the substituents and the extent of conjugation[5][6][7]. Electron-donating groups (like -OH and -

OCH₃) typically cause a bathochromic (red) shift to longer wavelengths compared to the parent

aromatic system[6].

Expected Data & Interpretation: Benzene shows a secondary absorption band around 255 nm.

Substituted pyridines and pyridones absorb in a similar region. We can predict two primary

π→π* transitions. The presence of the electron-donating methoxy group and the conjugated

pyridone system is expected to shift the λmax significantly into the 280-320 nm range. This

confirms a highly conjugated heteroaromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing

detailed information about the chemical environment, connectivity, and spatial relationships of

atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for

an unambiguous assignment. All predicted shifts are relative to TMS and assume a solvent like

DMSO-d₆, which is suitable for polar, acidic compounds.

¹H NMR Spectroscopy
This experiment identifies all unique proton environments. The chemical shift, integration

(number of protons), and multiplicity (splitting pattern) are key parameters.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
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Assignment
Predicted δ

(ppm)
Multiplicity Integration Rationale

H-COOH ~13.0 Broad Singlet 1H

Acidic proton,

exchangeable

with D₂O.

H-N1 ~11.5 Broad Singlet 1H

Amide/lactam

proton, confirms

pyridone

tautomer.[8]

H-2 ~8.3 d, J ≈ 2.5 Hz 1H

Deshielded by

adjacent N1 and

C3-COOH. Meta-

coupled to H-4.

[9][10]

H-4 ~7.9 d, J ≈ 2.5 Hz 1H

Deshielded by

adjacent C3-

COOH. Meta-

coupled to H-2.

H-OCH₃ ~3.9 Singlet 3H

Standard

chemical shift for

an aryl methoxy

group.

¹³C NMR and DEPT Spectroscopy
This combination identifies all unique carbon environments and classifies them as CH₃, CH₂,

CH, or quaternary (C).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
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Assignment Predicted δ (ppm) DEPT-135 Rationale

C-3 ~120 Negative (CH)

Quaternary carbon

attached to the

electron-withdrawing

COOH group.

C-6 ~160 Negative (C)

Carbonyl carbon of

the pyridone tautomer,

highly deshielded.

C-COOH ~165 Negative (C)
Carboxylic acid

carbonyl carbon.

C-2 ~145 Positive (CH)
Aromatic CH adjacent

to nitrogen.[11]

C-4 ~140 Positive (CH) Aromatic CH.

C-5 ~148 Negative (C)

Quaternary carbon

attached to the

electron-donating

OCH₃ group.

C-OCH₃ ~56 Positive (CH₃)
Typical shift for a

methoxy carbon.

2D NMR: Connecting the Dots
2D NMR is essential for assembling the fragments identified by 1D NMR into a complete

structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3

bonds). We would expect to see a cross-peak connecting the signals of H-2 and H-4,

confirming their meta-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the

carbon it is attached to. This would definitively link the proton and carbon assignments: H-2

to C-2, H-4 to C-4, and the methoxy protons to the methoxy carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing

the final structure. It reveals correlations between protons and carbons that are 2-3 bonds

away, allowing us to piece the entire scaffold together.

Caption: Key HMBC correlations confirming substituent positions.

Data Integration from HMBC:

Placing the Methoxy Group: A strong correlation from the methoxy protons (~3.9 ppm) to a

quaternary carbon at ~148 ppm definitively places the -OCH₃ group on C-5.

Placing the Carboxyl Group: Correlations from both H-2 and H-4 to the quaternary carbon C-

3, and critically from H-4 to the carboxyl carbon (~165 ppm), lock the -COOH group at the C-

3 position.

Confirming the Pyridone Ring: Correlations from the N-H proton to C-2 and C-6, and from H-

2 to the C-6 carbonyl carbon, confirm the 6-pyridone tautomer and the overall ring structure.

Conclusion: The Confirmed Structure
The synergistic interpretation of data from MS, FTIR, UV-Vis, and a full suite of NMR

experiments leads to the unambiguous elucidation of the structure. The evidence strongly

supports the molecule existing as 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid. High-

resolution mass spectrometry confirmed the elemental formula C₇H₇NO₄. FTIR and ¹H NMR

identified the key functional groups and provided definitive evidence for the 6-pyridone

tautomer over the 6-hydroxy alternative. Finally, 2D NMR, particularly HMBC, provided the

unequivocal atom-to-atom connectivity map, confirming the substitution pattern on the pyridine

ring. This systematic approach exemplifies a robust and self-validating protocol essential for

modern chemical science.

Appendix: Experimental Protocols
General: A sample of 6-Hydroxy-5-methoxynicotinic acid is obtained and used as received

or purified by recrystallization if necessary.

Protocol 7.1: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent

(e.g., Methanol/Water 50:50 with 0.1% formic acid).

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an

Electrospray Ionization (ESI) source.

Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion

mode over a mass range of m/z 50-500.

Calibration: Use an external calibrant solution (e.g., sodium formate) immediately before or

during the run to ensure mass accuracy below 5 ppm.

Data Analysis: Identify the [M+H]⁺ ion and calculate its elemental composition using the

instrument's software, comparing the measured mass to the theoretical mass.

Protocol 7.2: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FTIR spectrometer.

Method: Acquire a background spectrum of the clean ATR crystal. Apply pressure to the

sample with the anvil to ensure good contact. Collect the sample spectrum over a range of

4000-400 cm⁻¹.

Data Analysis: Process the resulting spectrum (ATR correction, baseline correction). Identify

and label the wavenumbers of major absorption bands and assign them to corresponding

functional group vibrations.

Protocol 7.3: UV-Visible Spectroscopy

Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the compound in a UV-

transparent solvent (e.g., ethanol or water).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Method: Fill a quartz cuvette with the solvent to serve as a blank. Fill a second cuvette with

the sample solution. Scan the sample from 200 nm to 600 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 7.4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

Method:

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

Acquire a DEPT-135 spectrum.

Acquire standard 2D experiments: gCOSY, gHSQC, and gHMBC. Optimize acquisition

and processing parameters (e.g., number of scans, spectral width, relaxation delays) for

best results.

Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and

39.52 ppm for ¹³C). Integrate ¹H signals, pick peaks, and analyze coupling patterns.

Correlate peaks across all 1D and 2D spectra to build the structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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